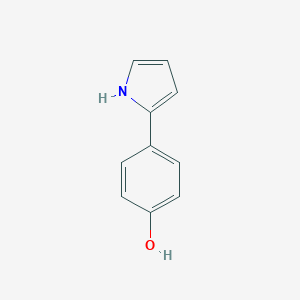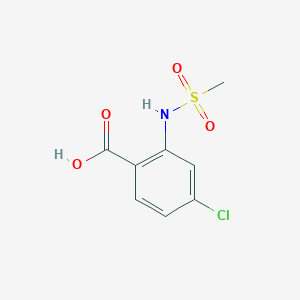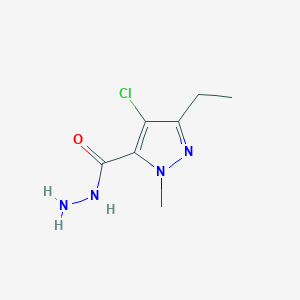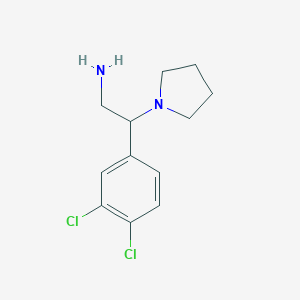
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its unique mechanism of action.
Mechanism Of Action
DCK acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. By blocking the NMDA receptor, DCK reduces the influx of calcium ions into the neuron, which leads to the inhibition of neurotransmitter release and the suppression of neuronal activity. This mechanism of action is similar to other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical And Physiological Effects
DCK has been shown to have a wide range of biochemical and physiological effects, including sedation, analgesia, dissociation, hallucinations, and euphoria. These effects are mediated by the inhibition of the NMDA receptor and the modulation of various neurotransmitter systems such as dopamine, serotonin, and noradrenaline.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DCK in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the research on DCK, including the development of new analogs with improved pharmacological properties, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the elucidation of its molecular mechanism of action. Additionally, the use of DCK as a research tool for studying the NMDA receptor and its role in synaptic plasticity and learning and memory could lead to new insights into the underlying mechanisms of brain function and dysfunction.
Synthesis Methods
The synthesis of DCK involves the reaction of 3,4-dichlorophenyl-2-nitropropene with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization and chromatography. The overall yield of DCK synthesis is approximately 50%.
Scientific Research Applications
DCK has been extensively studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. In psychiatry, DCK has been shown to have antidepressant and anxiolytic effects, which make it a promising candidate for the treatment of mood disorders. In neurology, DCK has been studied for its potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. In pain management, DCK has been shown to have potent analgesic effects, which make it a promising candidate for the treatment of chronic pain.
properties
CAS RN |
178167-17-4 |
|---|---|
Product Name |
2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-ylethanamine |
Molecular Formula |
C12H16Cl2N2 |
Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C12H16Cl2N2/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16/h3-4,7,12H,1-2,5-6,8,15H2 |
InChI Key |
PAUUGIUYNYWNGL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(CN)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




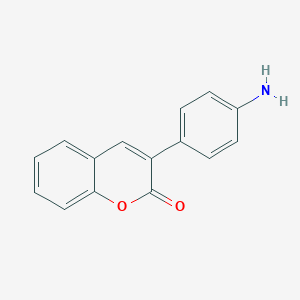
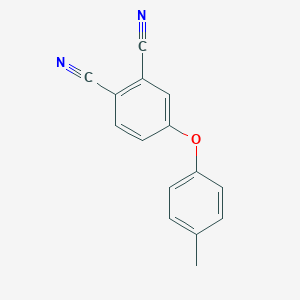


![Dimethyl 6,6'-dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B175853.png)
![Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B175856.png)
![tert-Butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B175859.png)

